molecular formula C18H25N7 B6460314 N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549000-39-5

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Katalognummer B6460314
CAS-Nummer: 2549000-39-5
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: BVDCWAXIQOLILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the ethyl group, formation of the quinazoline ring, and subsequent piperazine and pyrimidine modifications. Researchers have employed various synthetic routes, optimizing yields and purity .


Molecular Structure Analysis

The molecular structure reveals the spatial arrangement of atoms within the compound. Analyzing bond angles, torsion angles, and steric interactions provides insights into its stability and reactivity. Spectroscopic techniques (such as 1H and 13C NMR) confirm the connectivity and functional groups .

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry and drug research. It has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of a variety of physiological processes.

Wirkmechanismus

Pharmacokinetics (ADME)

The compound’s pharmacokinetics significantly impact its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence drug action. Stability under varying conditions is essential for clinical use.

: Source

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine in laboratory experiments is that it is a relatively stable compound that can be easily synthesized and stored. In addition, this compound has a variety of biochemical and physiological effects that make it a promising candidate for further research. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, which may limit its usefulness in long-term studies. In addition, this compound is not approved for human use, so it cannot be used in clinical trials.

Zukünftige Richtungen

There are a number of potential future directions for N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine research. This compound could be further studied for its potential therapeutic applications in the treatment of a variety of neurological and inflammatory disorders. In addition, this compound could be studied for its potential use as a cognitive enhancer or to improve memory and learning. This compound could also be studied for its potential use in the development of new drugs or drug delivery systems. Finally, this compound could be studied for its potential use as a biomarker for the detection of a variety of diseases.

Synthesemethoden

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine can be synthesized through a variety of methods, including the reaction of 2-amino-4-methylpyrimidine with ethyl 5,6,7,8-tetrahydroquinazoline-4-ylcarbamate, which is then treated with ethyl piperazine-1-carboxylate. This reaction produces this compound as the main product, with a yield of over 90%.

Biochemische Analyse

Biochemical Properties

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with tankyrase enzymes, particularly tankyrase 2, which is involved in several cellular processes including mitosis and the Wnt/β-catenin signaling pathway . The compound binds to the nicotinamide binding site of the catalytic domain of tankyrase 2, inhibiting its activity. This interaction highlights the potential of this compound as a therapeutic agent for diseases where tankyrase activity is dysregulated.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tankyrase 2, the compound can disrupt the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . This disruption can lead to changes in gene expression and metabolic activities within the cell, potentially making this compound a candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the nicotinamide binding site of tankyrase 2, inhibiting its enzymatic activity . This inhibition prevents the ADP-ribosylation of target proteins, which is a post-translational modification that regulates various cellular processes. Additionally, the compound’s interaction with tankyrase 2 can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tankyrase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its potential harm. These findings underscore the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of tankyrase 2 affects the ADP-ribosylation pathway, which plays a role in various cellular processes . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions can help optimize the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.

Eigenschaften

IUPAC Name

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDCWAXIQOLILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.